1-(3-Hydroxy-5-methoxyphenyl)ethanone
Overview
Description
1-(3-Hydroxy-5-methoxyphenyl)ethanone, also known as Ethanone, is a chemical compound with the formula C9H10O3 . It has a molecular weight of 166.1739 . Other names for this compound include Acetophenone, 2’-hydroxy-5’-methoxy-, 2-Hydroxy-5-methoxyacetophenone, 2’-Hydroxy-5’-methoxyacetophenone, 5-Methoxy-2-hydroxyacetophenone, and 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of 1-(3-Hydroxy-5-methoxyphenyl)ethanone consists of a benzene ring with a methoxy group (-OCH3) and a hydroxy group (-OH) attached to it. The benzene ring is also attached to an ethanone group (C2H5O)^ .Physical And Chemical Properties Analysis
1-(3-Hydroxy-5-methoxyphenyl)ethanone is a solid compound . Its melting point is between 88-92 °C . The compound has a molecular weight of 166.17 .Scientific Research Applications
- It may inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory conditions .
Antioxidant Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Anticancer Activity
Antimicrobial Activity
Metabolic Disorders
Cardiovascular Health
Natural Product Chemistry
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It’s recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
properties
IUPAC Name |
1-(3-hydroxy-5-methoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-8(11)5-9(4-7)12-2/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBARKHMXDVUIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287219 | |
Record name | 1-(3-Hydroxy-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35999-23-6 | |
Record name | 1-(3-Hydroxy-5-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35999-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Hydroxy-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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